Brevinin-1-RAA1 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRAAANVLPTVFCAISKKC |
Origin of Product |
United States |
Origin, Isolation, and Molecular Identification
Discovery and Source Organisms of Brevinin-1-RAA1 and Related Brevinin-1 (B586460) Peptides
Brevinin-1 peptides are a family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs belonging to the Ranidae family. mdpi.comfrontiersin.org These peptides are a crucial component of the frog's innate immune system, offering protection against a wide array of pathogens. The brevinin family is one of the most abundant among amphibian AMPs and is categorized into two main sub-families: Brevinin-1 and Brevinin-2. frontiersin.orgnih.gov The first members of the brevinin superfamily were identified in 1992 from the Japanese pond frog, Rana brevipoda porsa. nih.govmdpi.com
Isolation from Skin Secretions of Anuran Species (e.g., Odorrana andersonii, Hoplobatrachus rugulosus, Rana species)
Brevinin-1 peptides have been isolated from a diverse range of anuran species. The nomenclature of these peptides often reflects their species of origin. For instance, Brevinin-1-RAA1 was identified in the skin secretions of the golden crossband frog, Odorrana andersonii. novoprolabs.com Similarly, other related brevinin-1 peptides have been discovered in various frog species, highlighting the widespread distribution of this peptide family.
Researchers have successfully isolated brevinin-1 peptides from numerous Rana species. For example, Brevinin-1RL1 was isolated from the skin secretions of Rana limnocharis. mdpi.com The southern leopard frog, Rana sphenocephala, is another source of brevinin-1 peptides. nih.gov Furthermore, studies on the Chinese brown frog, Rana chensinensis, have also led to the identification of brevinin-1 peptides. nih.govnih.gov The Ryukyu brown frog, Rana okinavana, has been found to produce a unique variant of brevinin-1 that lacks the typical cyclic domain. researchgate.net
Beyond the Rana genus, brevinin-1 peptides have been identified in other anurans. For example, Brevinin-1GHd was identified from the skin of the Asian frog, Hoplobatrachus rugulosus. nih.govnih.gov Additionally, various Odorrana species, such as Odorrana schmackeri and Odorrana grahami, are known to produce brevinin-1 peptides. mdpi.comqub.ac.uk
Table 1: Examples of Anuran Species and their Isolated Brevinin-1 Peptides
| Anuran Species | Isolated Brevinin-1 Peptide | Reference |
|---|---|---|
| Odorrana andersonii (Golden crossband frog) | Brevinin-1-RAA1 | novoprolabs.com |
| Rana limnocharis | Brevinin-1RL1 | mdpi.com |
| Rana sphenocephala (Southern leopard frog) | Brevinin-1Sa, Brevinin-1Sb, Brevinin-1Sc | nih.gov |
| Hoplobatrachus rugulosus | Brevinin-1GHd | nih.govnih.gov |
| Rana chensinensis (Chinese brown frog) | Preprobrevinin-1CEa, Preprobrevinin-1CEb | nih.govnih.gov |
| Rana okinavana (Ryukyu brown frog) | Four structurally related brevinin-1 peptides lacking the cyclic domain | researchgate.net |
| Odorrana schmackeri | Brevinin-1OS | mdpi.com |
| Odorrana grahami | Brevinin-1E-OG9 | qub.ac.uk |
Methodologies for Peptide Isolation and Initial Characterization
The isolation and characterization of brevinin-1 peptides from amphibian skin secretions involve a multi-step process that leverages sophisticated biochemical techniques.
Extraction and Purification Techniques (e.g., HPLC)
The initial step involves the collection of skin secretions, often stimulated by mild electrical stimulation, from the dorsal skin of the frogs. qub.ac.uk These secretions are then lyophilized (freeze-dried) and stored for further processing. qub.ac.uk
The crude extract is then subjected to purification, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.govhplc.eupeptide.com RP-HPLC is a powerful technique that separates peptides based on their hydrophobicity. hplc.eu The lyophilized crude peptide mixture is reconstituted in an appropriate solvent and injected into the HPLC system. peptide.com A gradient of increasing organic solvent, typically acetonitrile (B52724), is used to elute the peptides from a C18 column. mdpi.comnih.govpeptide.com The effluent from the column is monitored by UV absorbance, usually at 280 nm, and fractions corresponding to individual peptide peaks are collected. nih.gov The purity of the collected fractions is then assessed by analytical HPLC. peptide.com
Mass Spectrometry for Molecular Mass Determination (e.g., MALDI-TOF MS)
Once purified, the molecular mass of the isolated peptides is determined using mass spectrometry (MS). researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a widely used technique for this purpose. mdpi.comnih.govnih.gov In this method, the purified peptide is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), and then irradiated with a laser. nih.govhawaii.edu This process ionizes the peptide, and its mass-to-charge ratio is determined by measuring the time it takes to travel through the flight tube of the mass spectrometer. hawaii.edu This provides a precise molecular weight of the peptide, which is a crucial piece of information for its identification and characterization. researchgate.net
cDNA Cloning and Transcriptome Analysis of Brevinin-1-RAA1 Precursor
To understand the genetic basis of brevinin-1 peptide production, researchers employ molecular biology techniques such as cDNA cloning and transcriptome analysis.
Identification of Precursor cDNA Sequences
By constructing a cDNA library from the skin tissue of the frog, it is possible to identify the messenger RNA (mRNA) transcripts that encode the brevinin-1 peptides. nih.govmdpi.com Through a process called 'shotgun' cloning or by using techniques like RT-PCR and 3'-RACE, the full-length cDNA sequences encoding the peptide precursors can be obtained. nih.govnih.govresearchgate.net
These precursor sequences typically consist of a signal peptide, an acidic spacer region, a cleavage site, and the sequence of the mature peptide. frontiersin.orgmdpi.com The identification of these precursor cDNAs confirms the peptide's origin and provides the blueprint for its amino acid sequence. frontiersin.orgmdpi.com Transcriptome analysis, which involves sequencing all the RNA molecules in a sample, can also be used to identify the cDNA sequences of brevinin-1 precursors from the skin of various frog species. frontiersin.orgnih.govpeerj.com
Table 2: Methodologies for Isolation and Characterization of Brevinin-1 Peptides
| Methodology | Purpose | Key Techniques | Reference |
|---|---|---|---|
| Extraction and Purification | To isolate individual peptides from crude skin secretions. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comnih.govhplc.eupeptide.com |
| Molecular Mass Determination | To determine the precise molecular weight of the purified peptides. | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | mdpi.comnih.govnih.govhawaii.edu |
| Genetic Analysis | To identify the gene encoding the peptide and its precursor structure. | cDNA Cloning, Transcriptome Analysis, RT-PCR, 3'-RACE | frontiersin.orgnih.govnih.govresearchgate.netnih.govnih.govmdpi.compeerj.com |
Compound Names
Acetonitrile
α-cyano-4-hydroxycinnamic acid (CHCA)
Brevinin-1
Brevinin-1-RAA1
Brevinin-1RL1
Brevinin-1Sa
Brevinin-1Sb
Brevinin-1Sc
Brevinin-1GHd
Preprobrevinin-1CEa
Preprobrevinin-1CEb
Brevinin-1OS
Brevinin-1E-OG9
Brevinin-2
Structural Organization of the Precursor (Signal Peptide, Acidic Domain, KR Cleavage Site)
The Brevinin-1 peptide precursor is a polypeptide that, like many other secreted peptides, is organized into distinct functional domains. This precursor undergoes a series of post-translational modifications to release the final, biologically active mature peptide. The canonical structure consists of an N-terminal signal peptide, an acidic spacer domain, and a C-terminal mature peptide sequence, which is liberated by enzymatic cleavage at a specific site. nih.govresearchgate.net
Table 1: General Structural Organization of a Brevinin-1 Precursor
| Domain | Description | Key Characteristics |
|---|---|---|
| Signal Peptide | An N-terminal sequence of approximately 22 amino acids. | Directs the precursor protein to the cell's secretory pathway. It is highly hydrophobic and conserved among different AMP families. nih.gov |
| Acidic Domain | A region rich in acidic amino acid residues such as aspartic acid and glutamic acid. | It is believed to neutralize the cationic (positively charged) mature peptide, potentially preventing self-toxicity before secretion. nih.gov |
| KR Cleavage Site | A dibasic amino acid motif (Lysine-Arginine). | This site is recognized by proprotein convertase enzymes, which cleave the precursor to release the mature peptide. nih.govnih.gov |
Signal Peptide
The signal peptide is the "zip code" of the precursor, targeting it for secretion from the cell. Its sequence is highly conserved, indicating a common evolutionary origin and a critical, shared function across different amphibian species. nih.gov
Acidic Domain
Located between the signal peptide and the mature peptide, this domain is characterized by a high content of negatively charged amino acids. This feature is thought to be a protective mechanism; by forming an electrostatic interaction with the positively charged mature peptide, it may ensure the peptide remains inactive until it is secreted from the granular glands in the frog's skin. nih.gov
KR Cleavage Site
The transition from an inactive precursor to a functional antimicrobial peptide is mediated by cleavage at a specific site. For the Brevinin-1 family, this is almost invariably a Lysine-Arginine (KR) pair. nih.govnih.gov This dibasic motif is a classic recognition sequence for endoproteases of the proprotein convertase family, which perform the crucial cut to release the mature peptide. The presence of this cleavage site is a hallmark of Brevinin-1 precursor architecture. nih.gov
Biosynthesis and Post Translational Processing
Gene Expression and Transcriptional Regulation in Dermal Glands
The synthesis of the Brevinin-1-RAA1 precursor begins with the transcription of its corresponding gene within specialized granular glands located in the amphibian's dermal skin. nih.govnih.gov These glands are veritable factories for a wide array of chemical defense compounds, including a diverse suite of antimicrobial peptides (AMPs). nih.gov The expression of AMP genes, including those for the brevinin family, is a key component of the frog's innate immune system, providing a first line of defense against pathogens. nih.govnih.gov Gene expression is often stimulated in response to environmental stressors or injury, leading to the production and secretion of these protective peptides. The process is highly regulated, ensuring that these potent molecules are produced when needed to defend against bacterial and fungal infections. nih.gov
Molecular cloning techniques, specifically the creation and screening of cDNA libraries from frog skin secretions, have been instrumental in identifying the genes encoding brevinin precursors. nih.govnih.gov This "shotgun" cloning approach has revealed that the genes for different brevinin family members, likely including Brevinin-1-RAA1, are subject to evolutionary pressures that result in frequent gene duplication and diversification. nih.govnih.gov This leads to the generation of multiple peptide isoforms, even within a single species, enhancing the host's defensive arsenal (B13267). nih.gov
Ribosomal Synthesis of the Brevinin-1-RAA1 Precursor
Following transcription, the messenger RNA (mRNA) for the Brevinin-1-RAA1 precursor is transported to the ribosomes, where it is translated into a prepropeptide. This initial polypeptide is larger than the final, active peptide and has a characteristic multi-domain structure common to virtually all amphibian antimicrobial peptides. nih.govnih.gov
This precursor structure typically consists of:
A Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus, which directs the nascent polypeptide into the endoplasmic reticulum, the entry point of the secretory pathway. nih.govnih.gov
An Acidic Spacer Domain: Following the signal peptide, this region is comprised of acidic amino acid residues. nih.govnih.gov
The Mature Peptide Sequence: This is the segment that will become the functional Brevinin-1-RAA1 peptide. nih.govnih.gov
| Domain | Approximate Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | ~22 | Directs the precursor to the secretory pathway. |
| Acidic Spacer Domain | ~23 | Acts as a spacer and may be involved in proper folding and processing. |
| Mature Peptide | ~24 | The final, biologically active antimicrobial peptide. |
The entire translated prepropeptide for a brevinin-1 member, such as that identified for Brevinin-1GHd, can be around 71 amino acids in length. nih.govnih.gov
Enzymatic Cleavage and Maturation Mechanisms
Once synthesized, the Brevinin-1-RAA1 precursor undergoes a series of critical modifications to transform it into the mature, active peptide. This process involves precise enzymatic cleavage and other post-translational modifications.
A crucial step in the maturation process is the proteolytic cleavage that liberates the mature peptide from the precursor. This cleavage occurs at a specific, highly conserved site. For the brevinin family, this is typically a dibasic amino acid pair, Lysine-Arginine (K-R), located immediately upstream of the mature peptide sequence. nih.govnih.gov This K-R site serves as a recognition signal for proprotein convertases, a class of enzymes that specialize in processing peptide precursors within the secretory pathway. nih.govnih.gov The enzyme cleaves the peptide bond following the arginine residue, releasing the mature peptide sequence from the N-terminal signal and acidic spacer domains. nih.gov
After cleavage, the newly liberated peptide undergoes further essential modifications. For Brevinin-1 peptides, the most characteristic modification is the formation of an intramolecular disulfide bond. This bond forms between two cysteine (Cys) residues located near the C-terminus of the peptide, creating a cyclic heptapeptide (B1575542) loop. nih.gov This highly conserved structural feature is known as the "Rana box" and is a hallmark of the brevinin-1 family. nih.govnih.govresearchgate.net The Rana box is crucial for the structural stability of the peptide, although its elimination does not always completely abolish biological activity. nih.gov The typical structure is Cys(Xaa)4-Lys-Cys. mdpi.com
While not universally present in all brevinins, many amphibian peptides also undergo C-terminal amidation. This process, where the C-terminal carboxyl group is converted to an amide, can be important for the peptide's biological activity and stability.
Comparative Biosynthetic Pathways within the Brevinin Family
The biosynthesis of the Brevinin-1-RAA1 precursor is representative of the entire Brevinin-1 family. However, the broader brevinin superfamily also includes the Brevinin-2 family, which follows a similar but distinct biosynthetic pathway. nih.govmdpi.com
Both families are derived from precursors with the same fundamental architecture: a signal peptide, an acidic spacer, and a mature peptide domain, separated by a dibasic cleavage site. nih.govnih.govnih.gov The primary differences lie in the mature peptides themselves. Brevinin-1 peptides are typically around 24 amino acids long, whereas Brevinin-2 peptides are longer, often containing 33-34 residues. nih.gov
While both families share the C-terminal "Rana box" disulfide bridge, the specific amino acid sequences and conserved residues differ. nih.govmdpi.comfrontiersin.org For instance, Brevinin-1 peptides have four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴), whereas Brevinin-2 peptides have a different set of conserved residues. nih.govmdpi.com These differences in the final peptide sequence, which arise from their distinct genetic templates, lead to variations in their antimicrobial spectrum and potency. mdpi.com Despite these variations, the fundamental biosynthetic logic—from a multi-domain precursor processed by cleavage at a dibasic site—remains a conserved and efficient strategy across the brevinin superfamily. nih.govnih.gov
| Feature | Brevinin-1 Family | Brevinin-2 Family |
|---|---|---|
| Precursor Structure | Signal peptide - Acidic spacer - KR site - Mature peptide | Signal peptide - Acidic spacer - KR site - Mature peptide |
| Mature Peptide Length | ~24 amino acids | ~33-34 amino acids |
| Key Structural Motif | C-terminal "Rana box" disulfide loop | C-terminal "Rana box" disulfide loop |
| Conserved Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys¹⁵, Cys²⁷, Lys²⁸, Cys³³ |
Structural Analysis and Conformational Studies
Primary Amino Acid Sequence Determination
The primary structure of a peptide, the linear sequence of its amino acids, is the foundation of its three-dimensional conformation and, consequently, its function. The brevinin family of peptides, including Brevinin-1 (B586460), are synthesized as a precursor protein which typically consists of a signal peptide, an acidic pro-region, and the C-terminal mature peptide. nih.govmdpi.com The mature peptide is liberated through post-translational modification.
While the specific amino acid sequence for Brevinin-1-RAA1 is noted in databases, the broader Brevinin-1 family exhibits a notable degree of sequence variation among different amphibian species. nih.govmdpi.com However, certain residues are highly conserved, suggesting a crucial role in the peptide's structure and function. For instance, across the Brevinin-1 family, four invariant residues are typically observed: Alanine (B10760859) (Ala) at position 9, Cysteine (Cys) at position 18, Lysine (B10760008) (Lys) at position 23, and another Cysteine (Cys) at position 24. nih.gov The first discovered Brevinin-1 peptide, from Rana brevipoda porsa, has the sequence FLPVLAGIAAKVVPALFCKITKKC. nih.gov
The amino acid composition of brevinin peptides is characterized by a high proportion of hydrophobic and cationic residues, which is a key determinant of their amphipathic nature. nih.govresearchgate.net
Secondary Structure Prediction and Validation
In aqueous solutions, Brevinin-1 peptides generally exist in a random coil conformation. nih.govscilit.com However, their structure undergoes a significant transformation in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the lipid bilayer of microbial membranes. nih.govscilit.comportlandpress.com
Alpha-Helical Conformation in Membrane-Mimetic Environments
A hallmark of the Brevinin-1 family is the adoption of an alpha-helical secondary structure in hydrophobic environments. nih.govscilit.comportlandpress.com This conformational change is critical for its biological activity. Circular dichroism (CD) spectroscopy studies on various brevinin-1 peptides have consistently demonstrated this transition from a random coil to a well-defined alpha-helix. scilit.comportlandpress.comqub.ac.uk This amphipathic helix positions hydrophobic residues to interact with the lipid core of the membrane and cationic residues to interact with the negatively charged phospholipid head groups. nih.govresearchgate.net For instance, studies on Brevinin-1E revealed a predominantly alpha-helical structure in a TFE/water mixture. scilit.com Similarly, Brevinin-1HL adopts a canonical alpha-helical structure in a 50% TFE solution. qub.ac.uk
Role of Specific Residues (e.g., Pro14) in Kink Formation
A recurring feature in many Brevinin-1 peptides is the presence of a Proline (Pro) residue, often at position 14. nih.gov Proline is known as a helix breaker due to its unique cyclic side chain, which restricts the phi (φ) backbone dihedral angle and lacks a hydrogen atom on its amide nitrogen for hydrogen bonding within the helix. youtube.com The presence of Pro14 introduces a stable kink or hinge in the alpha-helical structure. nih.govresearchgate.netnih.gov This flexibility is not a structural flaw but a functional adaptation, thought to facilitate the peptide's insertion into and disruption of the cell membrane. researchgate.netnih.gov The replacement of this proline with alanine in some brevinin peptides has been shown to result in a more linear and stable helix but with decreased antimicrobial activity, underscoring the functional importance of this structural kink. researchgate.net
Acyclic Variants and their Structural Implications
Interestingly, research has revealed the existence of naturally occurring acyclic Brevinin-1 peptides, which lack the C-terminal disulfide bridge. nih.govresearchgate.net A family of such peptides was isolated from the Ryukyu brown frog, Rana okinavana. nih.govresearchgate.net These acyclic variants, which often feature a C-terminal amidation instead of the cysteine-mediated cyclization, still exhibit potent antimicrobial activity. nih.gov This discovery demonstrated that the cyclic "Rana box" is not an absolute requirement for the peptide's function. nih.gov The structural implication is that a linear, amphipathic alpha-helical conformation is the primary determinant of activity, and while the "Rana box" can contribute to this, it is not the sole factor.
Advanced Structural Modeling Techniques (e.g., trRosettaX-Single, PyMOL)
In recent years, computational modeling has become a powerful tool for predicting and visualizing the three-dimensional structures of peptides like Brevinin-1-RAA1. Algorithms such as trRosettaX-Single can predict the 3D structure of a peptide from its amino acid sequence with high accuracy by leveraging deep learning to predict inter-residue geometries. nih.govfrontiersin.org These predicted models can then be visualized and further analyzed using molecular graphics systems like PyMOL. mdpi.comresearchgate.net
For instance, the secondary structure of Brevinin-1GHd was modeled using trRosetta, revealing two alpha-helical regions. nih.govfrontiersin.org Similarly, the 3D structure of Brevinin-1BW was modeled using AlphaFold2 and visualized with PyMOL. mdpi.com These techniques allow for the detailed examination of the peptide's amphipathic character, the spatial arrangement of its hydrophobic and cationic residues, and the impact of structural features like the proline kink and the "Rana box." Such models are invaluable for understanding structure-activity relationships and for the rational design of synthetic peptide analogs with improved therapeutic properties.
Influence of Environmental Factors on Conformation
The three-dimensional structure of peptides in the Brevinin-1 family is not fixed but is highly dynamic and susceptible to the influence of the surrounding chemical and physical environment. The functional activities of these peptides are intrinsically linked to their structural features, which can be significantly altered by factors such as solvent polarity, temperature, and pH.
In a purely aqueous solution, Brevinin-1 peptides typically exist in a disordered, random coil state with no defined secondary structure. nih.govresearchgate.net However, this conformation undergoes a significant transition in hydrophobic, membrane-mimicking environments. When exposed to solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or in the presence of micelles formed from detergents like sodium dodecyl sulphate (SDS) and dodecylphosphocholine (B1670865), these peptides adopt a well-defined, amphipathic α-helical structure. nih.govresearchgate.net This induced helicity is critical for their biological activity, as it facilitates interaction with and perturbation of microbial cell membranes. nih.gov
For instance, detailed structural studies on Brevinin-1BYa revealed that while it lacks a secondary structure in water, it forms a distinct helix-hinge-helix motif in a TFE-water mixture and in SDS or dodecylphosphocholine micelles. researchgate.net This structure consists of two α-helical segments connected by a flexible hinge region. researchgate.net The N-terminal helical portion lies parallel to the surface of the micelle, orienting its hydrophobic residues toward the micelle's core and its hydrophilic residues outward. researchgate.net
The stability of this helical conformation can also be influenced by temperature and pH. Circular dichroism (CD) spectroscopy studies on Brevinin-1GHd demonstrated that its α-helical characteristics exhibit high thermal stability, persisting even at temperatures up to 90°C. frontiersin.orgnih.gov Similarly, the antimicrobial activity of Brevinin-1BW, which is dependent on its structure, remains stable across a broad temperature range from -20°C to 100°C. mdpi.com While pH is known to affect the activity of Brevinin-1 peptides, suggesting an influence on conformation, the precise structural changes are less characterized. mdpi.commdpi.com The presence of salts and serum has also been shown to modulate peptide activity, which may be related to conformational effects or interference with peptide-membrane interactions. mdpi.commdpi.com
The following tables summarize key research findings on how environmental conditions affect the conformation and stability of Brevinin-1 peptides.
Table 1: Conformational Changes of Brevinin-1 Peptides in Different Environments
| Environment | Observed Conformation | Peptide Example(s) |
|---|---|---|
| Aqueous Solution | Random coil, no defined secondary structure | Brevinin-1 nih.gov, Brevinin-1BYa researchgate.net |
| 33% TFE-H₂O Mixture | Helix-hinge-helix motif | Brevinin-1BYa researchgate.net |
| 50% TFE Solution | Amphipathic α-helical structure | Brevinin-1 nih.gov |
| Sodium Dodecyl Sulphate (SDS) Micelles | Helix-hinge-helix motif, α-helical characteristics | Brevinin-1BYa researchgate.net, Brevinin-1GHd frontiersin.org |
Table 2: Thermal and pH Stability of Brevinin-1 Peptides
| Peptide | Factor | Condition | Observed Effect |
|---|---|---|---|
| Brevinin-1GHd | Temperature | 25°C to 90°C | Possesses high thermal stability and maintains α-helical characteristics. frontiersin.org |
| Brevinin-1BW | Temperature | -20°C to 100°C | Antimicrobial activity remains stable, indicating structural integrity. mdpi.com |
| Brevinin-1BW | pH | Various | Antibacterial activity remained stable after incubation at different pH values. mdpi.com |
Molecular Mechanisms of Action
Interaction with Biological Membranes
The primary mode of action for brevinin peptides, including the Brevinin-1-RAA1 precursor, involves direct interaction with the biological membranes of target organisms. This interaction is a multi-step process that ultimately leads to membrane disruption and cell death.
Permeabilization and Disruption of Microbial Membranes
Brevinin peptides exhibit potent activity against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govnih.govmdpi.commdpi.com The initial contact with microbial membranes is largely driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov This binding is followed by the insertion of the peptide into the lipid bilayer, leading to a loss of membrane integrity and the formation of pores or channels. mdpi.com This permeabilization allows for the leakage of essential intracellular contents, disruption of vital ion gradients, and ultimately, cell lysis. mdpi.commdpi.com
Proposed Models of Membrane Interaction
Several models have been proposed to elucidate the precise mechanism by which brevinin peptides disrupt microbial membranes. The two most prominent models are the "barrel-stave" and "carpet-like" models.
Barrel-Stave Model: In this model, the peptide monomers insert themselves perpendicularly into the lipid bilayer, arranging themselves in a circular, stave-like fashion to form a transmembrane pore or channel. researchgate.netnih.govmdpi.com The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel through which ions and other small molecules can pass. researchgate.netnih.gov
Carpet-Like Model: This model proposes that the peptides initially bind to the surface of the membrane, accumulating to a critical concentration and forming a "carpet" that covers the lipid head groups. mdpi.comresearchgate.net This extensive binding disrupts the curvature and stability of the membrane, leading to its eventual disintegration into micelle-like structures, without the formation of discrete pores. researchgate.net It is also suggested that a combination of these models may be at play, with the specific mechanism depending on factors such as peptide concentration and lipid composition of the target membrane. mdpi.com
Role of Cationicity and Amphiphilicity in Membrane Selectivity
The remarkable ability of brevinin peptides to selectively target microbial cells over host cells is attributed to their distinct physicochemical properties, namely their cationicity and amphiphilicity.
Cationicity: The net positive charge of brevinin peptides facilitates their initial electrostatic attraction to the anionic surfaces of microbial membranes. nih.govnih.govnih.gov In contrast, the outer leaflet of most eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a weaker electrostatic interaction.
Amphiphilicity: Brevinin peptides adopt an amphipathic α-helical structure in the hydrophobic environment of a membrane. nih.gov This structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. The hydrophobic face interacts favorably with the lipid core of the membrane, while the cationic, hydrophilic face can interact with the phospholipid head groups and water. nih.govnih.gov This amphipathic nature is crucial for the peptide's ability to insert into and disrupt the membrane bilayer. nih.govmdpi.com The balance between these properties is critical; excessive hydrophobicity can lead to increased toxicity towards host cells.
Membrane Depolarization Assays
The disruption of the microbial membrane potential by brevinin peptides can be experimentally verified using membrane depolarization assays. These assays typically employ voltage-sensitive fluorescent dyes, such as DiSC3(5), which accumulate in polarized membranes and exhibit quenched fluorescence. frontiersin.orguva.nl Upon membrane depolarization caused by the action of the peptide, the dye is released into the surrounding medium, resulting in a detectable increase in fluorescence. frontiersin.orguva.nl This provides a real-time measurement of the peptide's ability to disrupt the membrane's barrier function. The channel-forming peptide gramicidin (B1672133) is often used as a positive control in these assays, as it is known to cause rapid and complete membrane depolarization. frontiersin.orguva.nl
Antimicrobial Modalities
The unique structural and physicochemical properties of the Brevinin-1-RAA1 peptide precursor endow it with a potent and broad-spectrum antimicrobial activity.
Broad-Spectrum Activity against Prokaryotic and Eukaryotic Microorganisms
Brevinin-1 (B586460) peptides have demonstrated efficacy against a wide range of pathogenic microorganisms. nih.govnih.govnih.govmdpi.commdpi.com This includes clinically relevant strains of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. nih.govmdpi.commdpi.com Furthermore, their activity extends to eukaryotic microorganisms, including pathogenic fungi like Candida albicans. nih.govmdpi.commdpi.com This broad-spectrum activity makes them attractive candidates for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Table 1: Antimicrobial Activity of Brevinin Peptides
| Microorganism Type | Examples of Susceptible Species | References |
| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | nih.gov, mdpi.com, mdpi.com |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | nih.gov, mdpi.com, mdpi.com |
| Fungi | Candida albicans | nih.gov, mdpi.com, mdpi.com |
Specificity and Potency against Gram-Positive and Gram-Negative Bacteria
Brevinin-1 peptides generally exhibit broad-spectrum activity against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov However, many studies indicate a higher potency against Gram-positive strains. For instance, a novel brevinin-1 peptide, brevinin-1OS, demonstrated significant activity against Gram-positive bacteria but weak activity against Gram-negative bacteria. mdpi.com Similarly, another analogue, Brevinin-1LTe, was also found to be more effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 μM. nih.gov
The structural features of these peptides, such as their cationic nature and amphipathic α-helical conformation in a membrane-like environment, are crucial for their antibacterial action. nih.govfrontiersin.org The positive charge facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Following this initial binding, the peptide inserts into the phospholipid bilayer, leading to membrane perturbation and ultimately, cell death. nih.govnih.gov
The "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542), is a characteristic feature of many brevinin-1 peptides and is thought to be important for their biological activity. nih.govmdpi.com However, modifications to the peptide sequence, such as amino acid substitutions, can significantly impact their specificity and efficacy. nih.gov
Table 1: Antibacterial Activity of Brevinin-1 Analogues
| Peptide/Analogue | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Brevinin-1 (general) | Gram-positive & Gram-negative bacteria | High potency | nih.gov |
| Brevinin-1OS | Gram-positive bacteria | Significant | mdpi.com |
| Gram-negative bacteria | Weak | mdpi.com | |
| Brevinin-1LTe | Gram-positive bacteria | Potent (MIC 1-2 μM) | nih.gov |
| Brevinin-1BW | Gram-positive bacteria | Significant | nih.govmdpi.com |
| Gram-negative bacteria | Not obvious | mdpi.com | |
| Brevinin-1E-OG9 | Gram-positive bacteria | Potent | qub.ac.uk |
Antifungal Activities
In addition to their antibacterial properties, many peptides belonging to the Brevinin superfamily demonstrate potent activity against various pathogenic fungi. nih.gov For example, brevinin-1OS showed significant activity against the yeast Candida albicans. mdpi.com This broad-spectrum antimicrobial action, encompassing both bacteria and fungi, highlights the therapeutic potential of these peptides. nih.gov The underlying mechanism of antifungal activity is believed to be similar to their antibacterial action, involving interaction with and disruption of the fungal cell membrane. nih.gov
Anti-Biofilm Activity in Microbial Models
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Several brevinin-1 analogues have shown promising activity against these resilient structures.
Brevinin-1OS and some of its analogues (OSd, OSe, and OSf) were effective in inhibiting the formation of biofilms by certain bacterial strains and could even eradicate mature biofilms of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, analogues OSd, OSe, and OSf were capable of disrupting biofilms of Enterococcus faecalis. mdpi.com Another study highlighted a brevinin-1 analogue, 5R, for its efficacy against drug-resistant bacteria and its membrane-targeting mechanism. nih.gov
Research on a novel peptide, Brevinin-1E-OG9, also demonstrated its potential as an anti-biofilm agent in combating Staphylococcus aureus skin infections. qub.ac.uk Similarly, Brevinin-1BW has been shown to possess strong biofilm inhibitory and eradication capabilities. mdpi.com The mechanism of anti-biofilm activity involves the disruption of the biofilm matrix components, including extracellular DNA, proteins, and carbohydrates. nih.gov
Immunomodulatory and Anti-Inflammatory Pathways
Beyond their direct antimicrobial effects, brevinin-1 peptides exhibit significant immunomodulatory and anti-inflammatory activities, which are crucial for combating infections and regulating the host's immune response.
LPS-Neutralizing Capacity
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. Several brevinin-1 peptides have demonstrated the ability to bind to and neutralize LPS, thereby mitigating its pro-inflammatory effects. frontiersin.orgnih.govnih.gov
A specific peptide, Brevinin-1GHd, was found to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. frontiersin.orgnih.govresearchgate.net This interaction is facilitated by the cationic nature of the peptide, which allows it to bind to the negatively charged regions of LPS. mdpi.com Hydrophobic amino acids within the peptide sequence can also interact with the hydrophobic portions of LPS, further strengthening the binding affinity. mdpi.com This LPS-neutralizing capacity prevents the activation of inflammatory cascades triggered by bacterial endotoxins. mdpi.com Brevinin-1BW also exhibits significant LPS-binding activity. mdpi.com
Modulation of Inflammatory Mediator Release (e.g., TNF-α, NO, IL-6, IL-1β)
By neutralizing LPS and interacting with immune cells, brevinin-1 peptides can modulate the release of key inflammatory mediators. Brevinin-1GHd was shown to suppress the release of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.gov
Specifically, treatment with 4 μM Brevinin-1GHd resulted in a significant reduction in the release of these mediators: NO by approximately 87.31%, TNF-α by 44.09%, IL-6 by 72.10%, and IL-1β by 67.20%. frontiersin.org Similarly, Brevinin-1BW also demonstrated a significant anti-inflammatory effect in LPS-treated RAW264.7 cells, reducing the release of TNF-α, IL-1β, and IL-6. mdpi.com At a concentration of 4 μg/mL, Brevinin-1BW decreased the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com
Inactivation of Intracellular Signaling Pathways (e.g., MAPK Pathway)
The anti-inflammatory effects of brevinin-1 peptides are mediated through the modulation of intracellular signaling pathways. Brevinin-1GHd has been shown to inhibit the inflammatory response induced by LPS through the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway in RAW 264.7 cells. frontiersin.orgnih.gov
Western blot analysis revealed that Brevinin-1GHd reduced the phosphorylation of key MAPK pathway proteins, including JNK, ERK, and p38. nih.govresearchgate.net At a concentration of 4 μM, Brevinin-1GHd decreased the ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to the LPS-stimulated group. nih.gov This inactivation of the MAPK pathway leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. frontiersin.orgnih.gov
Table 2: Immunomodulatory Effects of Brevinin-1 Analogues
| Peptide/Analogue | Effect | Mechanism | Reference |
|---|---|---|---|
| Brevinin-1GHd | LPS Neutralization | Binds to LPS (Kd = 6.49 ± 5.40 mM) | frontiersin.orgnih.govresearchgate.net |
| Reduction of Inflammatory Mediators | Suppresses TNF-α, NO, IL-6, IL-1β release | frontiersin.orgnih.gov | |
| Inactivation of Signaling Pathways | Inhibits MAPK pathway (JNK, ERK, p38) | frontiersin.orgnih.govresearchgate.net | |
| Brevinin-1BW | LPS Neutralization | Significant LPS-binding activity | mdpi.com |
| Reduction of Inflammatory Mediators | Suppresses TNF-α, IL-1β, IL-6 release | mdpi.com |
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search for scientific literature and data, no specific information was found for the compound "this compound" pertaining to its molecular mechanisms of action, cellular targets in immune cells, or its investigational anticancer properties.
While general information exists for the broader Brevinin family of peptides, the explicit data required to address the user's detailed outline for "this compound" is not available in the provided search results. The search did yield information on related peptides such as Brevinin-1RL1 and Brevinin-1GHd, including their effects on immune cells and cancer cell lines. For instance, studies on Brevinin-1GHd have explored its interaction with RAW 264.7 macrophages, demonstrating its ability to suppress the release of inflammatory mediators. frontiersin.orgnih.gov Similarly, research on other Brevinin peptides has indicated a preferential interaction with the negatively charged membranes of cancer cells, leading to cell growth inhibition and death through mechanisms like apoptosis and necrosis. nih.govmdpi.com
However, due to the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, it is not possible to generate the requested article without making unsubstantiated extrapolations from other molecules. Such an approach would be scientifically inaccurate and would violate the core instructions of the request.
Therefore, the content for the specified sections and subsections of the outline for "this compound" cannot be provided at this time.
Structure Activity Relationships Sar and Peptide Engineering
Impact of Amino Acid Composition and Sequence Modifications on Biological Activities
The specific amino acids and their arrangement in the brevinin-1 (B586460) sequence are critical for its biological effects. Modifications such as amino acid substitution, truncation, and incorporation of D-amino acids have profound impacts on activity.
Strategic amino acid substitutions can fine-tune the peptide's properties. For instance, in a study on brevinin-1PLb and brevinin-1PLc, which differ slightly in sequence, B1PLC showed better antibacterial activity, attributed to a higher positive charge. nih.gov To combine the properties of both, an analog called B1A was created by substituting an asparagine residue with lysine (B10760008). nih.gov Further modifications, such as substituting lysine with arginine or histidine, have been shown to alter the balance between antimicrobial efficacy and hemolytic activity. nih.gov For example, replacing all lysine residues with arginine in brevinin-1pl slightly boosted activity against Gram-positive bacteria but significantly decreased it against Gram-negative bacteria. nih.gov Conversely, histidine substitution reduced activity against Gram-negative bacteria but also lowered hemolysis, thereby improving selectivity. nih.gov
Truncation of the peptide, particularly at the N-terminus, is another key modification strategy. Studies on N-terminal truncates of brevinin-1 have been conducted to create analogs with higher efficacy and to clarify the structure-activity relationship of this domain. nih.gov
The introduction of D-amino acids, which are non-natural mirror images of standard amino acids, is a strategy used to enhance proteolytic resistance and can help control hemolytic activity. nih.gov Systematic replacement of leucine (B10760876) and lysine residues with their D-enantiomers in brevinin-1LTe demonstrated that substitutions in the hydrophilic region versus the hydrophobic face had different effects on antibacterial efficacy. nih.gov
Role of Net Charge and Hydrophobicity in Efficacy and Selectivity
A delicate balance between net positive charge and hydrophobicity is essential for the efficacy and selectivity of brevinin-1 peptides. mdpi.com These two physicochemical properties govern the peptide's initial electrostatic attraction to negatively charged microbial membranes and the subsequent hydrophobic interactions that lead to membrane disruption. nih.govfrontiersin.org
Net Charge: An increase in net positive charge generally enhances the electrostatic interaction with the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.orgmdpi.com This often leads to improved antimicrobial potency. For example, the higher positive charge of brevinin-1PLc compared to brevinin-1PLb is credited for its enhanced antibacterial action. nih.gov However, simply increasing the net charge does not always correlate with better activity; an excessive charge can sometimes lead to reduced efficacy against certain bacteria and can also increase toxicity towards host cells (hemolytic activity). nih.gov
Hydrophobicity: The hydrophobicity of the peptide, determined by the presence of nonpolar amino acid residues, is crucial for its ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.comfrontiersin.orgmdpi.com Most brevinin-1 peptides have a high degree of hydrophobicity, which contributes to their potent, broad-spectrum antibacterial activity but also to their strong hemolytic activity. mdpi.com Modulating hydrophobicity is a key strategy in designing analogs. For instance, inserting a tryptophan residue can enhance amphipathicity (the separation of hydrophobic and hydrophilic regions), which can impact activity. nih.gov Research has identified different hydrophobicity thresholds for activity against different bacterial species, providing insights for rational peptide design. nih.gov Balancing the peptide's charge and hydrophobicity is a critical strategy to enhance antimicrobial power without increasing hemolytic effects. nih.gov
The interplay between these two factors is complex. An optimal balance is required to achieve high antimicrobial potency while maintaining selectivity for microbial cells over host cells, thus minimizing cytotoxicity. mdpi.com
Significance of Specific Domains and Residues (e.g., Rana Box, N-terminal Hydrophobic Region, Pro14)
The structure of brevinin-1 peptides contains several conserved domains and key residues that are fundamental to their function. mdpi.comnih.gov These include a hydrophobic N-terminal region, a proline-induced hinge, and the C-terminal "Rana box" loop. nih.govresearchgate.net
The N-terminal domain is characterized by a high concentration of hydrophobic amino acid residues. mdpi.com This region is essential for the peptide's interaction with and insertion into the lipid bilayer of target cell membranes. researchgate.net Modifications within this hydrophobic domain, such as truncations or amino acid substitutions, can significantly alter the peptide's antimicrobial and hemolytic properties. nih.gov
The Proline (Pro14) residue is a key, often invariant, feature in the middle of the brevinin-1 sequence. mdpi.comnih.gov This residue introduces a stable kink or hinge in the peptide's structure, which is believed to facilitate the molecule's flexibility. mdpi.comnih.gov This flexibility is thought to be important for the peptide's ability to form pores or disrupt the membrane effectively. mdpi.com
The Rana box is a highly conserved cyclic heptapeptide (B1575542) domain at the C-terminus, characterized by a disulfide bridge between two cysteine residues (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). mdpi.comnih.govnih.gov This structure contributes to the peptide's stability and plays a crucial role in its biological activity by helping to anchor the peptide to the target membrane. mdpi.commdpi.com The amino acid sequence of brevinin-1 is generally not highly conserved across species, but it typically retains four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.govnih.gov
The removal of the C-terminal Rana box has a significant, often detrimental, effect on the biological activity of brevinin-1 peptides. mdpi.com Excision of this domain typically leads to a dramatic decrease or complete loss of antimicrobial and hemolytic activity. mdpi.com This is attributed to the reduction in the peptide's net positive charge, as the Rana box contains a critical lysine residue. mdpi.com It is suggested that a minimum net positive charge of +2 is essential for the antimicrobial action of these cationic peptides. mdpi.com The loss of the cyclic structure also impacts the peptide's ability to effectively target and interact with microbial membranes. mdpi.commdpi.com While some studies on other peptide families have found the Rana box to be less critical, for brevinin-1, it is generally considered a key motif for potent bioactivity. mdpi.com
Rational Design of Brevinin-1 Analogs for Enhanced Biological Profiles
Rational design involves the deliberate modification of a peptide's primary structure to improve its therapeutic properties, such as increasing its antimicrobial potency while decreasing its toxicity to mammalian cells (e.g., hemolytic activity). nih.govnih.gov This engineering approach relies on a thorough understanding of the peptide's structure-activity relationships. nih.gov
For brevinin-1 peptides, which often exhibit high hemolytic activity that limits their clinical potential, a primary goal of rational design is to improve their therapeutic index (the ratio of toxicity to efficacy). nih.govmdpi.com This is achieved by making targeted changes to the amino acid sequence to modulate key physicochemical properties. For example, based on the structures of brevinin-1PLb and brevinin-1PLc, a new peptide, B1A, was designed to combine the advantageous properties of both. nih.gov Subsequent analogs of B1A were then created to retain antimicrobial activity while lowering toxicity. nih.gov Similarly, analogs of a novel peptide, brevinin-1OS, were designed by altering conformation, net charge, and amphipathicity to generate shorter peptides with enhanced therapeutic efficacy. mdpi.com
Several strategies are employed to fine-tune the activity and selectivity of brevinin-1 analogs:
Amino Acid Substitution: Replacing specific amino acids is a common strategy. nih.gov Substituting hydrophobic residues can alter the peptide's hydrophobicity and amphipathicity. nih.gov Replacing charged residues, such as lysine with arginine or histidine, can modify the net charge and its distribution, affecting both antimicrobial potency and hemolytic activity. nih.gov The introduction of D-amino acids at specific positions can increase stability against proteases and modulate cytotoxicity. nih.gov
Truncation: Creating shorter versions of the peptide, often by removing residues from the N-terminus or C-terminus, can lead to analogs with a better balance of activity and toxicity. nih.govmdpi.com This can also reduce manufacturing costs. mdpi.com
Through these rational design strategies, researchers have successfully developed brevinin-1 analogs with significantly improved therapeutic profiles, making them more promising candidates for further development as novel antimicrobial agents. nih.govnih.govmdpi.com
Research on Brevinin-1-RAA1 Peptide Precursor Modifications is Not Available
Extensive research into the chemical compound “this compound,” specifically concerning its structure-activity relationships and modifications to reduce hemolytic activity, has not yielded any publicly available scientific literature or data. As a result, an article focusing solely on the peptide engineering of this particular precursor, as outlined in the requested structure, cannot be generated at this time.
Scientific studies have explored the modification of other members of the brevinin family of antimicrobial peptides to enhance their therapeutic potential by reducing their toxicity to red blood cells. These investigations on related brevinin peptides, such as Brevinin-1E, Brevinin-1pl, and Brevinin-1OS, have provided valuable insights into how changes in amino acid sequence and structure can impact hemolytic and antimicrobial activities. Common strategies include amino acid substitutions, truncation of the peptide chain, and alteration of the C-terminal "Rana box" domain.
However, without specific studies on the this compound, any discussion of its modification for reduced hemolytic activity would be speculative and not based on direct scientific evidence, thereby failing to meet the required standards of accuracy and a focused scope. Further research is needed to be conducted specifically on the this compound to understand its unique structure-activity relationships and potential for therapeutic development.
Table of Compounds
Evolutionary and Phylogenetic Analysis
Comparative Genomics and Transcriptomics of Brevinin-1 (B586460) Precursors Across Amphibian Species
The study of Brevinin-1 precursors across different amphibian species relies heavily on comparative genomics and transcriptomics. By analyzing cDNA libraries derived from amphibian skin secretions, researchers can identify and compare the full precursor-encoding sequences. nih.govnih.gov These studies have revealed a highly conserved structural blueprint for Brevinin-1 precursors. nih.govmdpi.com
A typical Brevinin-1 precursor consists of several distinct regions:
A putative signal peptide of approximately 22 amino acids. nih.govmdpi.com
An acidic spacer region of about 23-25 residues. nih.govmdpi.com
A conserved pro-peptide convertase cleavage site, typically Lys-Arg (-KR-). nih.govnih.gov
The mature peptide sequence, which is ultimately released as the active antimicrobial peptide. nih.govmdpi.com
For instance, the cDNA sequence for the precursor of Brevinin-1GHd was found to be 305 base pairs long and encoded this classic antimicrobial peptide precursor structure. nih.gov The analysis of genomes and transcriptomes from a growing number of amphibian species continues to expand our understanding of the distribution and variation of these peptide genes. nih.govnih.govbiorxiv.org
Sequence Conservation and Divergence within the Brevinin-1 Family
The pre-pro-regions of the Brevinin-1 precursor, which include the signal peptide and the acidic spacer, are remarkably conserved across different amphibian species. nih.govmdpi.com The signal peptide is essential for directing the nascent peptide into the secretory pathway, a fundamental cellular process explaining its high degree of conservation. Similarly, the 5'-untranslated regions of the encoding mRNA are also highly conserved, which has been exploited by researchers to design degenerate primers for cloning new family members. portlandpress.com This conservation in the N-terminal region of the precursor highlights its critical role in the proper processing and secretion of the final active peptide.
In stark contrast to the pre-pro-regions, the sequence of the mature Brevinin-1 peptide is subject to extensive variation. nih.gov It is exceptionally rare to find identical mature peptide sequences in different species, even those that are closely related. frontiersin.orgresearchgate.net This molecular variation within the Brevinin-1 family is extremely large. nih.govresearchgate.net
Despite this hypervariability, a few key features are retained. Most notably, the C-terminal "Rana box," a heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues, is a highly conserved characteristic of the family. nih.govnih.govresearchgate.net The amino acid sequence of Brevinin-1 is generally poorly conserved, with some studies noting as few as four invariant residues across species. nih.govnih.gov This high rate of mutation in the mature peptide region is a hallmark of positive selection. frontiersin.org
| Peptide Name | Source Species | Mature Peptide Sequence | Reference |
|---|---|---|---|
| Brevinin-1-RAA1 | Rana arvalis (Moor Frog) | Data Not Available in Sources | N/A |
| Brevinin-1GHd | Hoplobatrachus rugulosus | FLGALFKVASKLVPAAICSISKKC | nih.gov |
| Brevinin-1LTe | Hylarana latouchii | FLGTVLKVAAKVLPAALCQIFKKC | nih.gov |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITRKC | nih.gov |
| Brevinin-1-RAA5 | Odorrana andersonii | FLPAVIRVAANVLPTVFCAISKKC | uniprot.orgebi.ac.uk |
| Brevinin-1Vb | Odorrana versabilis | FLPLIAGLAANFLPKIFCAITKKC | ebi.ac.uk |
Phylogenetic Relationships and Cladistic Analysis of Brevinin-1 Genes
Phylogenetic analysis, often using the neighbor-joining method, is employed to reconstruct the evolutionary history of Brevinin-1 genes. nih.govfrontiersin.org By comparing the nucleotide sequences of the precursors, researchers can infer the relationships between peptides from different species. nih.gov
These analyses consistently show that peptides from closely related species segregate together, forming distinct clades on the phylogenetic tree. nih.gov This pattern strongly suggests that the diversity observed is the result of relatively recent gene duplication events that occurred after the divergence of the species. nih.gov For example, the high sequence similarity and a strong bootstrap value of 97 in a cladistic analysis of Brevinin-1GHd (from Hoplobatrachus rugulosus), Brevinin-1HL (from Hylarana latouchii), and Brevinin-1GHa (from Hylarana guentheri) supports a close evolutionary relationship among these three species. nih.gov
| Clade | Associated Species | Representative Peptides | Inferred Relationship |
|---|---|---|---|
| Clade A | Hoplobatrachus rugulosus, Hylarana latouchii, Hylarana guentheri | Brevinin-1GHd, Brevinin-1HL, Brevinin-1GHa | High affinity and recent common ancestry supported by high bootstrap values in phylogenetic analysis. nih.gov |
| Clade B | Rana pipiens, Rana sphenocephala | Brevinin-1Sc | Peptides from closely related species cluster together, indicating divergence after speciation. nih.gov |
| Clade C | Odorrana andersonii, Odorrana versabilis | Brevinin-1-RAA5, Brevinin-1Vb | Peptides within the same genus show distinct but related sequences, suggesting intra-genus diversification. uniprot.orgebi.ac.uk |
Evolutionary Significance of Brevinin-1 Peptide Diversity
The vast diversity within the Brevinin-1 peptide family is not random; it is a direct result of an evolutionary arms race between amphibians and the pathogens they encounter. nih.govfrontiersin.org The evolution of these antimicrobial peptides is characterized by frequent gene duplication and diversification driven by positive selection. frontiersin.org
This process provides a significant survival advantage. Gene duplication creates redundant copies of a gene, freeing one copy to accumulate mutations without compromising the original function. Over time, these mutations can lead to the generation of peptides with novel properties. frontiersin.org This allows an amphibian's immune system to create a diverse arsenal (B13267) of peptides capable of targeting new pathogens or overcoming resistance developed by existing ones. nih.govfrontiersin.org This rapid evolution and diversification make the Brevinin-1 family a powerful and adaptable component of the amphibian's innate immune defense. nih.govfrontiersin.org
Advanced Methodologies for Brevinin 1 Raa1 Research
Bioinformatic Tools for Sequence Analysis and Prediction
Bioinformatics is a cornerstone of Brevinin-1-RAA1 research, enabling scientists to predict its properties and evolutionary history from its amino acid sequence. The precursor protein's cDNA can be identified from skin transcriptome analysis of its source organism. nih.gov This sequence, which includes a signal peptide, an acidic spacer, an enzyme cleavage site, and the putative mature peptide, serves as the input for a variety of analytical tools. nih.gov
The Basic Local Alignment Search Tool (BLAST) is a fundamental first step after identifying a potential Brevinin-1-RAA1 sequence. Researchers use the BLASTp program (for protein sequences) to compare the amino acid sequence of the prepropeptide against vast public databases like GenBank. nih.govresearchgate.net This process allows for the identification of homologous peptides, which are sequences with significant similarity in other species.
By aligning Brevinin-1-RAA1 with known brevinin family peptides, researchers can confirm its classification and identify conserved regions and specific amino acid substitutions. nih.govnih.gov For instance, a BLAST search might reveal high identity to brevinins from closely related frog species, supporting the classification and providing initial clues about its structure and function based on well-characterized homologs. nih.gov This comparative analysis is crucial for understanding the unique and shared features of Brevinin-1-RAA1 within the broader brevinin family. nih.gov
The Brevinin-1-RAA1 peptide is initially synthesized as a larger precursor protein that includes an N-terminal signal peptide. nih.govnih.gov This short amino acid sequence directs the protein into the secretory pathway. nih.govbiorxiv.org Identifying the precise location of this signal peptide and its cleavage site is critical to determine the sequence of the mature, active peptide.
SignalP is a widely used tool for this purpose, employing deep neural networks and machine learning models to predict the presence and location of signal peptides with high accuracy. nih.govbiorxiv.orgnih.gov The program analyzes the amino acid sequence of the precursor and can distinguish between different types of signal peptides, such as those targeted to the standard secretory (Sec) pathway. biorxiv.orgdtu.dk By identifying the cleavage site, SignalP allows researchers to deduce the exact N-terminus and full sequence of the mature Brevinin-1-RAA1 peptide that is cleaved from the precursor. nih.gov
Understanding the three-dimensional structure of the mature Brevinin-1-RAA1 peptide is key to understanding its antimicrobial mechanism. Protein secondary structure prediction servers provide valuable insights into its likely conformation. Tools like PSIPRED and Jpred are sophisticated methods that predict whether regions of the peptide will form alpha-helices, beta-strands, or random coils. bio.toolsresearchgate.net
To understand the evolutionary relationships between Brevinin-1-RAA1 and other antimicrobial peptides, researchers construct phylogenetic trees. After collecting homologous sequences identified through BLAST, the sequences are aligned using an algorithm like ClustalW. nih.gov
The aligned sequences are then used to build a phylogenetic tree with software such as MEGA X (Molecular Evolutionary Genetics Analysis). nih.govresearchgate.net A common and efficient algorithm used for this purpose is the Neighbor-Joining method. megasoftware.netnih.gov This method progressively pairs sequences (neighbors) in a way that minimizes the total length of all branches in the tree, producing a single, final tree that represents the inferred evolutionary history. megasoftware.netnih.gov This analysis can reveal the evolutionary divergence of Brevinin-1-RAA1 and place it in the context of the wider brevinin peptide family, highlighting its relationship to peptides from different species. nih.gov
| Bioinformatic Tool | Primary Function in Brevinin-1-RAA1 Research | Example Application |
| BLAST | Compares the Brevinin-1-RAA1 sequence to databases to find homologous peptides. nih.gov | Identifying high sequence similarity with brevinins from other Rana species. nih.gov |
| SignalP | Predicts the N-terminal signal peptide and its cleavage site in the precursor protein. nih.govnih.gov | Determining the exact amino acid sequence of the mature Brevinin-1-RAA1 peptide. nih.gov |
| PSIPRED / Jpred | Predicts the secondary structure (alpha-helices, beta-strands) of the mature peptide. bio.toolsresearchgate.net | Suggesting that Brevinin-1-RAA1 likely forms an alpha-helical structure essential for its function. nih.gov |
| MEGA X | Constructs phylogenetic trees to infer evolutionary relationships. nih.govresearchgate.net | Visualizing the evolutionary divergence of Brevinin-1-RAA1 from other brevinin family members. nih.gov |
| Neighbor-Joining Method | An algorithm used within MEGA X to build the phylogenetic tree based on sequence distances. megasoftware.netnih.gov | Calculating the branch lengths and topology of the tree showing the relationship between Brevinin-1-RAA1 and its homologs. nih.gov |
Peptide Synthesis Techniques for Research Applications
To perform functional assays, structural analyses, and other experimental studies, researchers require a pure and reliable supply of the mature Brevinin-1-RAA1 peptide. Chemical synthesis provides a direct route to obtaining this peptide.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like Brevinin-1-RAA1 for research. tums.ac.irnih.gov The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov This technique involves building the peptide chain step-by-step while the C-terminal end is covalently attached to an insoluble solid support (resin).
The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its N-terminus protected by an Fmoc group and its side chain protected by another group, is added sequentially. The Fmoc group is removed with a mild base (deprotection), and the next Fmoc-protected amino acid is coupled to the newly freed N-terminus using activating agents. This cycle of deprotection and coupling is repeated until the full peptide chain is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid. researchgate.net The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a purity of ≥95%. nih.gov
| Step in Fmoc SPPS | Description | Key Reagents |
| 1. Resin Preparation | The first amino acid is attached to an insoluble polymer resin. | Amino acid, Resin (e.g., Wang, Rink Amide) |
| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | Piperidine in a solvent like DMF |
| 3. Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the free N-terminus. | Fmoc-amino acid, Coupling agents (e.g., HBTU, DIC), Activator (e.g., HOBt, Oxyma Pure) |
| 4. Repetition | Steps 2 and 3 are repeated for each amino acid in the Brevinin-1-RAA1 sequence. | N/A |
| 5. Cleavage & Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Scavengers (e.g., water, triisopropylsilane) |
| 6. Purification | The crude peptide is purified to a high degree. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Purification and Quality Control (e.g., HPLC, Mass Spectrometry)
The purification and quality control of Brevinin-1-RAA1 and its analogues are critical steps to ensure the homogeneity and structural integrity of the peptide for research purposes. A common methodology involves a multi-step approach combining chromatographic techniques with mass spectrometry.
Initially, crude synthetic peptides are subjected to purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com This technique separates the target peptide from impurities based on hydrophobicity. An example of this is the use of a C18 semi-preparative column, where the peptide is eluted using a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous solution. mdpi.comfrontiersin.org
Following purification, the primary structure and purity of the collected fractions are verified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. mdpi.comfrontiersin.org This technique provides a precise molecular weight of the peptide, confirming its identity. For instance, a study on Brevinin-1GHa utilized an inert silica (B1680970) gel ODS-SP column with 46% acetonitrile for elution, and the purity of the peptide was confirmed to be over 95% before further characterization by MALDI-TOF mass spectrometry. frontiersin.org
Table 1: Techniques for Purification and Quality Control of Brevinin Peptides
| Technique | Purpose | Reference |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of crude synthetic peptides based on hydrophobicity. | mdpi.com |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Determination of primary structure and verification of purity by measuring molecular weight. | mdpi.comfrontiersin.org |
In Vitro Cellular and Molecular Assay Systems
Microbial Growth Inhibition Assays (MIC determination)
The antimicrobial efficacy of Brevinin-1 (B586460) family peptides is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. This is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). mdpi.com
In these assays, a standardized suspension of the target microorganism is incubated with serial dilutions of the peptide in a 96-well microtiter plate. mdpi.com After an incubation period, typically 18-24 hours at 37°C, the growth is assessed by measuring the optical density or by visual inspection of turbidity. mdpi.com
Research has shown that Brevinin-1 peptides exhibit a broad range of activity. For example, Brevinin-1Da showed an MIC of 7 µM against the Gram-positive bacterium Staphylococcus aureus and 30 µM against the Gram-negative bacterium Escherichia coli. nih.gov Another peptide, Brevinin-1BW, was found to have an MIC of 6.25 µg/mL against S. aureus and multidrug-resistant S. aureus, and 3.125 µg/mL against Enterococcus faecalis. mdpi.com In contrast, its activity against Gram-negative bacteria was weaker, with MIC values ≥100 µg/mL. mdpi.com Some brevinin peptides, like Brevinin-1pl, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Brevinin Peptides
| Peptide | Microorganism | MIC | Reference |
| Brevinin-1Da | Staphylococcus aureus | 7 µM | nih.gov |
| Brevinin-1Da | Escherichia coli | 30 µM | nih.gov |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 µg/mL | mdpi.com |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 µg/mL | mdpi.com |
| Brevinin-1BW | Multidrug-resistant S. aureus (ATCC 29213) | 6.25 µg/mL | mdpi.com |
| Brevinin-1pl | Methicillin-resistant S. aureus (MRSA) | 4 µM | nih.gov |
Time-Killing Curve Analysis
Time-killing curve analysis is employed to understand the dynamics of the bactericidal or bacteriostatic activity of Brevinin-1 peptides over time. mdpi.comnih.gov In this assay, a bacterial suspension at a specific concentration (e.g., 1 × 10^6 CFU/mL) is incubated with the peptide at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). mdpi.comnih.gov At set time intervals, aliquots are removed, serially diluted, and plated on agar (B569324) to determine the number of surviving colony-forming units (CFU). nih.gov
Studies on various Brevinin-1 analogues have demonstrated rapid bactericidal activity. For instance, Brevinin-1OS and its analogues at 4x MIC were able to completely kill Methicillin-resistant Staphylococcus aureus (MRSA) within 30 to 60 minutes. mdpi.com Similarly, an analogue of Brevinin-1LTe at 2x and 4x MIC eliminated tested strains of MRSA and S. pyogenes within 30 minutes. nih.gov In contrast, at 1x MIC, some peptides may exhibit a more bacteriostatic effect. nih.gov For example, Brevinin-1BW at its MIC killed approximately 67% of S. aureus and 32% of E. faecalis after 120 minutes. mdpi.com Brevinin-1GHa at 1x MIC significantly inhibited the growth of S. aureus between 20 and 40 minutes, while at 2x and 4x MIC, it killed the bacteria within 15 and 10 minutes, respectively. mdpi.com
Table 3: Time-Killing Kinetics of Selected Brevinin Peptides against S. aureus
| Peptide | Concentration | Time to Eradicate/Significantly Reduce CFU | Reference |
| Brevinin-1OS analogue (OSe) | 4x MIC | 30 minutes | mdpi.com |
| Brevinin-1LTe analogue (5R) | 2x and 4x MIC | 30 minutes | nih.gov |
| Brevinin-1GHa | 1x MIC | Significant inhibition in 20-40 mins | mdpi.com |
| Brevinin-1GHa | 2x MIC | 15 minutes | mdpi.com |
| Brevinin-1GHa | 4x MIC | 10 minutes | mdpi.com |
| Brevinin-1BW | 1x MIC | 67% reduction in 120 minutes | mdpi.com |
Cell-Based Assays for Immunomodulation (e.g., RAW 264.7 cell stimulation, cytokine quantification)
The immunomodulatory properties of Brevinin-1 peptides are often investigated using murine macrophage-like RAW 264.7 cells. These assays assess the peptide's ability to modulate the inflammatory response, particularly in the context of bacterial components like lipopolysaccharide (LPS).
A key aspect of these studies is to first determine the cytotoxicity of the peptide on the RAW 264.7 cells to ensure that subsequent immunomodulatory effects are not due to cell death. mdpi.comnih.gov This is often done using a CCK-8 assay, which showed an IC50 value of approximately 12.16 µM for Brevinin-1GHd on these cells. nih.gov
To study immunomodulation, RAW 264.7 cells are typically stimulated with LPS to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines and mediators. The cells are pre-treated with the brevinin peptide before LPS stimulation. frontiersin.orgnih.gov The levels of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are then quantified in the cell culture supernatant or at the mRNA level using real-time PCR. mdpi.comnih.gov
Research has shown that some brevinin peptides can significantly suppress the LPS-induced inflammatory response. For example, Brevinin-1GHd was found to inhibit the LPS-stimulated production of NO, TNF-α, IL-6, and IL-1β in a concentration-dependent manner. frontiersin.orgnih.gov At a concentration of 4 µM, Brevinin-1GHd reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. frontiersin.org Similarly, Brevinin-1BW at 4 µg/mL decreased the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com This anti-inflammatory effect is often linked to the peptide's ability to neutralize LPS and inhibit signaling pathways like the MAPK pathway. frontiersin.orgnih.gov
Table 4: Anti-inflammatory Effects of Brevinin Peptides on LPS-stimulated RAW 264.7 Cells
| Peptide | Concentration | % Reduction in TNF-α Release | % Reduction in IL-6 Release | % Reduction in IL-1β Release | Reference |
| Brevinin-1GHd | 4 µM | ~44.09% | ~72.10% | ~67.20% | frontiersin.org |
| Brevinin-1BW | 4 µg/mL | ~87.31% | ~77.82% | ~91.46% | mdpi.com |
Receptor Binding Assays (e.g., LPS binding)
The interaction between Brevinin-1 peptides and bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key area of investigation. This binding can neutralize the endotoxic effects of LPS and is crucial for the peptide's antimicrobial and anti-inflammatory activities. mdpi.comnih.gov
Several biophysical techniques are employed to study this interaction. A checkerboard assay can be used to demonstrate that the presence of LPS can inhibit the antimicrobial activity of the peptide in a dose-dependent manner, indicating a direct interaction. mdpi.com More quantitative binding data can be obtained using methods like Surface Plasmon Resonance (SPRi) and Isothermal Titration Calorimetry (ITC). For instance, SPRi has been used to measure the real-time binding of LPS to immobilized Brevinin-1GHd. nih.govresearchgate.net ITC experiments with Brevinin-1GHd and LPS yielded a dissociation constant (Kd) of 6.49 ± 5.40 µM, quantifying the binding affinity. frontiersin.orgnih.govnih.gov
The binding is thought to be driven by electrostatic interactions between the cationic peptide and the negatively charged LPS, as well as hydrophobic interactions with the lipid A portion of LPS. mdpi.com The presence of positively charged amino acids like lysine (B10760008) and arginine, and hydrophobic residues such as phenylalanine and alanine (B10760859) in the peptide sequence, are believed to facilitate this binding. mdpi.com
Table 5: LPS-Binding Characteristics of Brevinin-1GHd
| Assay Method | Finding | Reference |
| Surface Plasmon Resonance (SPRi) | Demonstrated real-time binding of LPS to the peptide. | nih.govresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Determined a dissociation constant (Kd) of 6.49 ± 5.40 µM. | frontiersin.orgnih.govnih.gov |
| Circular Dichroism (CD) | Showed conformational changes of the peptide upon binding to LPS. | nih.gov |
Membrane Permeability Assays (e.g., using fluorescent dyes)
A primary mechanism of action for many antimicrobial peptides, including the Brevinin-1 family, is the disruption of the bacterial cell membrane. mdpi.comnih.gov Membrane permeability assays using fluorescent dyes are commonly used to demonstrate this effect.
One such assay utilizes the fluorescent dye SYTOX Green. nih.govnih.gov SYTOX Green cannot penetrate the intact membranes of living bacteria. However, if the peptide compromises the membrane integrity, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal. An increase in fluorescence intensity therefore indicates membrane permeabilization. nih.gov
Another dye used is N-phenyl-1-naphthylamine (NPN), which is employed to assess the permeabilization of the outer membrane of Gram-negative bacteria. The fluorescence of NPN increases when it enters the hydrophobic environment of a damaged membrane. mdpi.com Additionally, the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) can be used to measure membrane depolarization. nih.gov
These assays have consistently shown that Brevinin-1 peptides and their analogues can permeabilize bacterial membranes, leading to the leakage of cellular contents and cell death. mdpi.commdpi.com For instance, studies with Brevinin-1OS and its analogues demonstrated their ability to permeabilize the E. coli outer membrane. mdpi.com Similarly, SYTOX Green assays confirmed that Brevinin-1pl and its analogues disrupt the membrane of both Gram-positive and Gram-negative bacteria. nih.gov
Advanced Spectroscopic and Biophysical Techniques for Structural Characterization
The elucidation of the three-dimensional structure of the Brevinin-1-RAA1 peptide precursor and its mature peptide is fundamental to understanding its mechanism of action. Advanced spectroscopic and biophysical techniques provide high-resolution insights into the peptide's conformation in various environments, mimicking its state in biological systems.
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils.
In the study of Brevinin-family peptides, CD spectroscopy is instrumental in determining how the peptide's conformation changes in response to its environment, such as in aqueous solutions versus membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net Research on related Brevinin peptides, such as Brevinin-1E and Brevinin-1GHd, demonstrates that these peptides typically adopt a random coil structure in aqueous solutions. researchgate.netnih.gov However, in the presence of a membrane-mimetic environment, they undergo a conformational transition to a predominantly α-helical structure. nih.govnih.gov
For instance, studies on Brevinin-1GHd showed characteristic CD spectra with negative bands near 208 and 222 nm and a positive band around 192 nm in SDS solutions, which is indicative of an α-helical structure. frontiersin.org The stability of this helical structure is often tested under various conditions, such as different temperatures and concentrations of the membrane-mimicking agent. nih.gov The α-helical content is a critical factor, as it often correlates with the peptide's biological activity. nih.gov However, some research suggests that while an α-helical structure may be necessary for activity, the degree of helicity does not always positively correlate with antimicrobial potency. mdpi.com
| Peptide | Conditions | Observed Secondary Structure | Reference |
|---|---|---|---|
| Brevinin-1E | Aqueous Solution | Random Coil | researchgate.net |
| Brevinin-1E | TFE/water (6:4, v/v) | α-Helical | researchgate.net |
| Brevinin-1GHd | SDS Solutions (30-120 mM) | α-Helical | nih.gov |
| Brevinin-1GHd | 60 mM SDS at various temperatures (25-90°C) | High thermal stability of α-helix | nih.govfrontiersin.org |
| Brevinin-1OS Analogues | 10 mM Ammonium Acetate (NH4AC) | Random Coil | mdpi.com |
| Brevinin-1OS Analogues | 50% TFE in 10 mM NH4AC | α-Helical | mdpi.com |
NMR Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of peptides in solution. This method provides detailed information about the spatial proximity of atoms within the molecule, allowing for a complete structural elucidation under near-physiological conditions. uzh.ch
For Brevinin peptides, NMR studies are typically conducted in membrane-mimicking environments, such as detergent micelles (e.g., SDS, dodecylphosphocholine) or TFE/water mixtures, because, as confirmed by CD spectroscopy, they are often unstructured in pure aqueous solutions. researchgate.netpdbj.org The process involves the assignment of proton resonances using a series of 2D NMR experiments, followed by the calculation of the 3D structure based on distance restraints derived from the Nuclear Overhauser Effect (NOE). uzh.ch
The solution structure of Brevinin-1BYa, a related peptide, was determined using NMR in a TFE-water mixture and in the presence of micelles. pdbj.org The results revealed a flexible helix-hinge-helix motif. pdbj.org Specifically, two α-helical segments are connected by a hinge region, often located around a glycine (B1666218) or proline residue, which introduces a kink in the peptide's backbone. nih.govpdbj.org This amphipathic helical structure is a common feature among many antimicrobial peptides, positioning hydrophobic residues toward the membrane core and hydrophilic residues toward the solvent. pdbj.org Paramagnetic probes can be used in conjunction with NMR to determine the orientation and insertion depth of the peptide within the micelle, confirming that the helical segments lie parallel to the membrane surface. pdbj.org This structural arrangement is believed to be crucial for the peptide's ability to interact with and disrupt microbial membranes.
| Peptide | Solvent/Environment | Key Structural Features | PDB ID | Reference |
|---|---|---|---|---|
| Brevinin 1E | 60% TFE/water solution | Amphipathic α-helical structure | Not specified | researchgate.net |
| Brevinin-1BYa | Aqueous Solution | No defined secondary structure | Not applicable | pdbj.org |
| Brevinin-1BYa | 33% TFE-d3-H2O mixture | Flexible helix-hinge-helix motif | 6G4I | pdbj.orgresearchgate.net |
| Brevinin-1BYa | SDS and Dodecylphosphocholine (B1670865) micelles | Helix-hinge-helix motif; lies parallel to micelle surface | Not specified | pdbj.org |
Theoretical and Pre Clinical Applications
Development of Novel Antimicrobial Agents
Brevinin peptides are recognized for their potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov The primary mechanism of action is believed to involve the disruption of the microbial cell membrane. nih.gov The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, leading to membrane perturbation and subsequent cell death. nih.gov
Addressing Antimicrobial Resistance in Laboratory Settings
A significant focus of research into brevinin peptides is their potential to combat the growing threat of antimicrobial resistance. In laboratory settings, brevinin-1 (B586460) peptides and their analogues have shown efficacy against multidrug-resistant (MDR) bacteria. nih.govmdpi.com For instance, a novel brevinin-1 peptide, Brevinin-1BW, demonstrated effective inhibitory action against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com Another study highlighted an analogue, 5R, as a promising candidate against MDR bacteria, effective against both planktonic cells and biofilms of MRSA and a clinically isolated Streptococcus pyogenes strain. nih.gov
The antimicrobial activity of various brevinin-1 peptides against resistant strains is a key area of investigation. For example, Brevinin-1BYa has shown growth inhibitory activity against clinical isolates of MRSA. ulster.ac.uk Similarly, analogues of brevinin-1OS, specifically OSd, OSe, and OSf, dramatically decreased the mortality of waxworms infected with MRSA. mdpi.com The ability of these peptides to often evade the resistance mechanisms that render conventional antibiotics ineffective makes them attractive candidates for further development. mdpi.com
Table 1: Antimicrobial Activity of Brevinin-1 Peptides Against Resistant Bacteria
| Peptide/Analogue | Resistant Strain(s) | Key Findings | Reference(s) |
| Brevinin-1BW | Multidrug-resistant Staphylococcus aureus (MRSA) | Effective inhibitory effects. | mdpi.com |
| 5R (Brevinin-1 analogue) | Methicillin-resistant Staphylococcus aureus (MRSA), clinic-isolated Streptococcus pyogenes | High selectivity and effectiveness against planktonic and biofilm cells. | nih.gov |
| Brevinin-1BYa | Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibitory activity observed. | ulster.ac.uk |
| OSd, OSe, OSf (Brevinin-1OS analogues) | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly decreased mortality in an in vivo waxworm model. | mdpi.com |
| CAM-Brevinin | Herpes Simplex Virus (HSV-1M, HSV-2G) | Displayed antiviral activity. | nih.gov |
Exploration of Topical Applications for Infectious Diseases (non-human model context)
The potential for topical application of brevinin peptides is an area of active exploration, particularly for skin and wound infections. Their broad-spectrum antimicrobial activity and ability to target antibiotic-resistant pathogens make them suitable candidates for such applications. ulster.ac.uk For example, the skin secretions of the marsh frog Rana ridibunda, which contain brevinin peptides, have shown significant healing effects in wound treatment. nih.gov
Studies have suggested that brevinin-1 peptides could be developed for topical use against microorganisms like Propionibacterium acnes, which is associated with acne vulgaris. nih.gov The peptide Brevinin-1BYa, despite having high hemolytic activity that may limit systemic use, is considered a candidate for topical applications against antibiotic-resistant microorganisms. ulster.ac.uk The rationale is that topical administration can deliver a high concentration of the peptide directly to the site of infection, maximizing its antimicrobial effect while minimizing potential systemic toxicity.
Potential as Anti-Inflammatory Therapeutics (pre-clinical models)
Beyond their antimicrobial properties, some brevinin peptides have demonstrated anti-inflammatory activity in pre-clinical models. This dual functionality is particularly promising for the treatment of infectious diseases, where both pathogen elimination and modulation of the host's inflammatory response are crucial.
A notable example is Brevinin-1GHd, which was the first brevinin-1 family peptide reported to possess anti-inflammatory activity. nih.govnih.govfrontiersin.org In a study using a mouse model of acute inflammation induced by carrageenan, Brevinin-1GHd showed a significant inhibitory effect on paw edema. nih.govnih.govfrontiersin.org In cellular models using LPS-stimulated RAW 264.7 macrophages, Brevinin-1GHd was found to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β. nih.govnih.gov This effect was attributed to its ability to neutralize lipopolysaccharide (LPS) and inactivate the MAPK signaling pathway. nih.gov
Another peptide, Brevinin-1BW, also exhibited significant anti-inflammatory effects in LPS-treated RAW264.7 cells, inhibiting the transcription and expression of inflammatory factors. mdpi.com
Table 2: Anti-inflammatory Activity of Brevinin-1 Peptides in Pre-clinical Models
| Peptide | Model | Key Findings | Reference(s) |
| Brevinin-1GHd | Carrageenan-induced paw edema in mice | Significant inhibition of acute edema development. | nih.govnih.govfrontiersin.org |
| Brevinin-1GHd | LPS-stimulated RAW 264.7 macrophages | Suppressed release of TNF-α, NO, IL-6, and IL-1β; inactivated MAPK signaling pathway. | nih.govnih.gov |
| Brevinin-1BW | LPS-treated RAW264.7 cells | Significantly decreased the release and mRNA expression of TNF-α, IL-1β, and IL-6. | mdpi.com |
Investigational Anti-Cancer Leads (cellular models)
The potential of brevinin peptides as anti-cancer agents is an emerging area of research. Certain brevinins have shown selective cytotoxicity towards cancer cells over normal cells, a highly desirable trait for cancer therapeutics. mdpi.comnih.gov This selectivity is thought to be due to differences in the cell membrane composition of cancer cells, which often have a higher negative charge on their outer surface. nih.gov
In cellular models, Brevinin-1RL1 was found to preferentially inhibit tumor cells over non-tumor cells and induced both necrosis and caspase-dependent apoptosis in cancer cells. mdpi.comnih.gov Immunohistology staining indicated that Brevinin-1RL1 aggregated on the surface of tumor cells. mdpi.comnih.gov Similarly, Brevinin-2R has been identified as a promising anti-cancer molecule, exhibiting a better therapeutic window than some conventional chemotherapy drugs in certain contexts. nih.gov It is believed to interact with the lysosomal compartment of cancer cells, leading to cell damage. nih.gov
A novel peptide, Brevinin-1EG, demonstrated broad-spectrum anti-proliferative activity against several human cancer cell lines, including U-2OS (osteosarcoma), HepG2 (liver cancer), HT-29 (colon cancer), A375 (melanoma), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values in the low micromolar range. researchgate.net
Functionalization of Nanostructures for Enhanced Bioactivity (theoretical)
The functionalization of nanostructures with peptides like brevinins represents a theoretical frontier with significant potential. Attaching these peptides to nanoparticles could enhance their antimicrobial activity and create advanced bionanomaterials. nih.gov The rationale is that peptide-functionalized nanoparticles can improve the delivery and local concentration of the peptide, thereby increasing its efficacy. nih.gov
Theoretically, a brevinin-functionalized nanostructure could be a powerful tool in developing novel antimicrobial therapies. nih.gov For instance, gold nanoparticles functionalized with peptides have been explored for applications in biomedical imaging and as nanocarriers for targeted drug delivery to cancer cells. nih.gov The concept of decorating a nanostructure surface with a peptide like Brevinin-2R could create a hybrid system with enhanced biological activity for various applications. nih.gov
Future Research Directions
Elucidating Unexplored Molecular Targets and Pathways
The primary mechanism of action for many Brevinin peptides is the disruption of microbial cell membranes. nih.govnih.gov However, the precise molecular interactions are not fully elucidated. Future research should focus on identifying specific molecular targets beyond the general phospholipid bilayer. For instance, some AMPs are known to interact with intracellular components after membrane translocation. mdpi.com Investigating whether Brevinin-1-RAA1 or its derivatives can modulate specific intracellular pathways in microbial or even mammalian cells is a critical next step.
Recent studies on other Brevinin-1 (B586460) family members, like Brevinin-1GHd, have revealed novel functions such as lipopolysaccharide (LPS) neutralization and anti-inflammatory activity by inhibiting the MAPK signaling pathway. frontiersin.orgnih.gov This suggests that Brevinin peptides can have immunomodulatory roles. Future studies should explore if Brevinin-1-RAA1 precursors share these capabilities, potentially targeting receptors like Toll-like receptors (TLRs) or other components of the innate immune response. frontiersin.org Identifying these targets could open up new therapeutic avenues for treating sepsis and inflammatory diseases. nih.gov
Deeper Understanding of Structure-Function Relationships through Advanced Engineering
The biological activity of Brevinin-1 peptides is intrinsically linked to their structural features, such as their amphipathic α-helical conformation in membrane environments and the C-terminal "Rana box" disulfide bridge. nih.govfrontiersin.org Advanced peptide engineering offers powerful tools to dissect these structure-function relationships and optimize the peptide for therapeutic use. nih.gov
Future research can employ various strategies:
Amino Acid Substitution: Systematically replacing specific amino acids can fine-tune properties like cationicity, hydrophobicity, and helicity. For example, substituting specific residues with D-amino acids has been shown to enhance stability and selectivity in other Brevinin-1 peptides. nih.gov Similarly, strategic substitutions like Asp4→Lys in a Brevinin-2 related peptide increased antimicrobial potency without significantly raising hemolytic activity. ulster.ac.uk
Peptide Truncation and Hybridization: Creating shorter versions of the peptide can help identify the minimal active domain, potentially reducing manufacturing costs and toxicity. mdpi.commdpi.com Designing hybrid peptides by combining active domains of Brevinin-1-RAA1 with sequences from other AMPs or cell-penetrating peptides could generate molecules with novel or enhanced activities. nih.gov
Chemical Modifications: Techniques such as N-terminal acetylation or C-terminal amidation can increase peptide stability against proteases. nih.gov Peptide stapling can be used to lock the peptide into its bioactive α-helical conformation, potentially increasing its potency and stability.
Table 1: Potential Engineering Strategies for Brevinin-1-RAA1
| Strategy | Objective | Rationale |
| D-Amino Acid Substitution | Enhance proteolytic stability, modulate activity | D-amino acids are resistant to natural proteases, potentially altering interaction with chiral membrane components. nih.gov |
| Lysine-to-Arginine Substitution | Enhance antimicrobial activity | Arginine's guanidinium (B1211019) group can form more hydrogen bonds with phosphate (B84403) headgroups in membranes. nih.gov |
| N-terminal/C-terminal Modification | Increase stability and activity | Acetylation and amidation can neutralize terminal charges, affecting helicity and resistance to exopeptidases. nih.gov |
| Peptide Stapling | Constrain α-helical structure | Enforcing the bioactive conformation can lead to higher target affinity and proteolytic resistance. nih.gov |
| Truncation | Identify core active motif, reduce size | Shorter peptides can be more cost-effective to synthesize and may have improved therapeutic indices. qub.ac.uk |
Investigation of Synergistic Effects with Existing Therapeutic Modalities (pre-clinical focus)
A highly promising area of research is the combination of Brevinin-1-RAA1 with conventional antibiotics. The membrane-permeabilizing action of AMPs can allow antibiotics to enter bacterial cells more easily, overcoming resistance mechanisms and potentially reviving the efficacy of older drugs. nih.govnih.gov
Preclinical studies should systematically investigate these synergistic effects. For example, a study on Brevinin-2CE demonstrated synergistic activity with five different classes of antibiotics against multidrug-resistant bacteria. nih.govresearchgate.net The proposed mechanism is that the peptide forms pores in the bacterial membrane, facilitating the entry of the antibiotic. nih.govnih.gov Future research should use checkerboard assays and time-kill curve studies to quantify the synergistic interactions of Brevinin-1-RAA1 with a broad range of antibiotics against clinically relevant pathogens. These studies could lead to combination therapies that reduce the required dose of antibiotics, thereby minimizing side effects and slowing the development of resistance. researchgate.netfrontiersin.org
Exploration of Additional Biological Activities (e.g., antiviral) in Research Models
The biological activities of the Brevinin family are not limited to antibacterial effects. Research has indicated potential anticancer and insulin-releasing properties in some members of the Brevinin superfamily. nih.govnih.gov Furthermore, a derivative of Brevinin-1 has shown antiviral activity against Herpes Simplex Virus (HSV). nih.gov
Future investigations should screen Brevinin-1-RAA1 and its engineered analogs for a wider range of biological activities in various research models. This includes:
Antiviral Activity: Testing against a panel of enveloped and non-enveloped viruses to determine the breadth and mechanism of any antiviral effects.
Anticancer Activity: Screening against various cancer cell lines, focusing on the peptide's ability to selectively target cancer cells, which often have altered membrane compositions. nih.gov
Immunomodulatory Effects: Building on findings from other Brevinins, studies could examine the ability to modulate cytokine release or influence immune cell differentiation and proliferation. frontiersin.orgresearchgate.net
Large-Scale Heterologous Production Methodologies for Research and Development
A major bottleneck for the clinical development of peptide-based therapeutics is the cost and scalability of production. nih.gov While chemical synthesis is feasible for small quantities, large-scale production for extensive preclinical and potential clinical studies requires efficient recombinant expression systems. nih.gov
Research into heterologous production of Brevinin-1-RAA1 is essential. Various host systems could be explored, each with its own advantages and challenges. nih.gov The methylotrophic yeast Pichia pastoris is a particularly attractive system due to its cost-effectiveness and capacity for producing a wide range of proteins. nih.gov Developing strategies to overcome issues like host cell toxicity and peptide degradation is crucial for achieving high yields of the active peptide. nih.govnih.gov
Table 2: Comparison of Heterologous Production Systems for AMPs
| Host System | Advantages | Challenges |
| E. coli | Rapid growth, low cost, well-established genetics | Potential for inclusion body formation, endotoxin (B1171834) contamination, toxicity of the AMP to the host. |
| Yeast (P. pastoris, S. cerevisiae) | Capable of post-translational modifications, high-density culture, generally recognized as safe (GRAS) status. nih.gov | Potentially lower yields than bacteria, different codon usage. |
| Plants | Low production cost, scalable, low risk of human pathogen contamination. | Long production times, complex purification processes. nih.gov |
| Insect Cells | High levels of protein expression, proper folding and post-translational modifications. | Higher cost of media and maintenance compared to microbial systems. nih.gov |
Advanced Computational Modeling for Peptide Design and Optimization
Computational tools are indispensable for accelerating the rational design of peptide therapeutics. frontiersin.orgepochjournals.com Recent advances in machine learning and molecular dynamics (MD) simulations offer powerful platforms for designing and optimizing Brevinin-1-RAA1 derivatives. youtube.commdpi.com
Future computational research should focus on:
Predictive Modeling: Using MD simulations to predict how specific amino acid changes will affect the peptide's 3D structure, stability, and interaction with bacterial membranes. researchgate.net
Machine Learning and AI: Employing generative AI models, trained on vast datasets of known AMPs, to "hallucinate" novel peptide sequences based on the Brevinin-1-RAA1 template with predicted high activity and low toxicity. youtube.com
Docking and Free Energy Calculations: Using molecular docking and methods like MM/GBSA to predict the binding affinity of peptide variants to specific molecular targets, such as bacterial enzymes or immune receptors. mdpi.commdpi.com
These in silico approaches can significantly reduce the number of candidate peptides that need to be synthesized and tested experimentally, making the discovery and optimization process more efficient and cost-effective. epochjournals.comnih.gov
Q & A
Q. How can researchers ensure compliance with ethical guidelines in preclinical studies involving Brevinin-1-RAA1?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: specify sample size justification, randomization, and blinding protocols. For human cell lines, include ethics committee approval numbers and Mycoplasma testing results. Deposit raw data in repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
